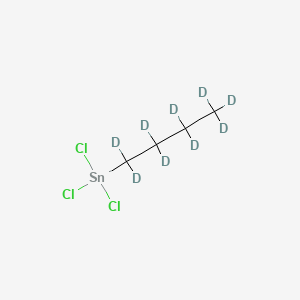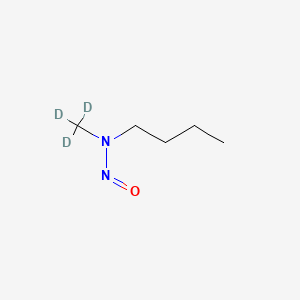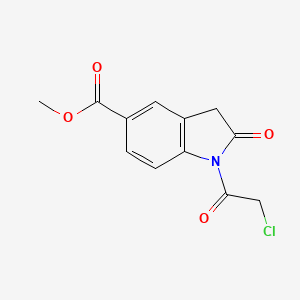
Butyltin-d9 Trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltin-d9 Trichloride, also known as Butyltrichlorotin-d9, is a deuterated organotin compound. It is a colorless oil that is soluble in organic solvents. The compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyltin-d9 Trichloride can be synthesized through the reaction of butyl lithium with tin tetrachloride in the presence of deuterated solvents. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
BuLi+SnCl4→BuSnCl3+LiCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reactive intermediates and to maintain the required reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Butyltin-d9 Trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form butyltin oxide.
Reduction: Reduction reactions can convert it to butyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Butyltin oxide
Reduction: Butyltin hydride
Substitution: Various substituted butyltin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyltin-d9 Trichloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound is used in studies involving isotopic labeling to trace the metabolic pathways of organotin compounds.
Medicine: Research on the toxicological effects of organotin compounds often involves this compound.
Industry: It is used in the production of tin dioxide coatings on glass and as a stabilizer in polyvinyl chloride (PVC) production.
Wirkmechanismus
The mechanism of action of Butyltin-d9 Trichloride involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound can also interact with cellular membranes, leading to changes in membrane permeability and function. The pathways involved in its action include oxidative stress and disruption of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyltin Trichloride: The non-deuterated version of Butyltin-d9 Trichloride.
Dibutyltin Dichloride: Another organotin compound with two butyl groups and two chlorine atoms.
Tributyltin Chloride: Contains three butyl groups and one chlorine atom.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This isotopic labeling allows for more precise tracking and analysis in various research applications compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C4H9Cl3Sn |
|---|---|
Molekulargewicht |
291.2 g/mol |
IUPAC-Name |
trichloro(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane |
InChI |
InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3/i1D2,2D3,3D2,4D2;;;; |
InChI-Schlüssel |
YMLFYGFCXGNERH-RZIUWGQBSA-K |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](Cl)(Cl)Cl |
Kanonische SMILES |
CCCC[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)

![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)





